molecular formula C16H21N3O2S B5588699 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5588699
M. Wt: 319.4 g/mol
InChI Key: DOWZIUXLEXJHNI-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as ITA, is a chemical compound that has been studied for its potential applications in scientific research. ITA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.

Scientific Research Applications

Chemical Synthesis and Compound Derivatives

Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using a convenient and fast method catalyzed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole. These compounds were characterized by IR, 1H NMR, elemental analyses, and X-ray diffraction, highlighting their potential for diverse chemical applications and further pharmacological exploration (Yu et al., 2014).

Pharmacological Evaluation of Derivatives

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including a thiadiazole derivative, were synthesized and evaluated as glutaminase inhibitors. These compounds, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, showed similar potency to BPTES and improved solubility, with significant implications in cancer treatment (Shukla et al., 2012).

Biological Activities and X-ray Crystal Structure Analysis

The synthesis of α-substituted phenoxy-N-methyl-1,2,3-thiadiazole-4-acetamide derivatives demonstrated good anti-HBV activities. X-ray crystal structure analysis provided detailed insights into the compounds, offering a pathway for the development of new antiviral agents (Zhao et al., 2003).

Anticancer Screening

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and their anticancer activities evaluated. Derivatives presented powerful cytotoxic results against breast cancer, indicating their potential as novel anticancer agents (Abu-Melha, 2021).

Insecticidal Assessment

Novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against Spodoptera littoralis. This research offers valuable insights into the development of new agrochemicals (Fadda et al., 2017).

properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-9(2)15-18-19-16(22-15)17-13(20)8-21-14-11(4)7-6-10(3)12(14)5/h6-7,9H,8H2,1-5H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWZIUXLEXJHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=NN=C(S2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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